molecular formula C15H7NO3S B1663274 INO5042

INO5042

Cat. No.: B1663274
M. Wt: 281.29 g/mol
InChI Key: VJKZUTFFMNSTTD-UHFFFAOYSA-N
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Description

INO5042 is a thiazole fused 1,4-naphthoquinone compound known for its anti-inflammatory activity . This compound has shown potential in various biological applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: INO5042 can be synthesized from furfural and 2-aminonaphthalene-1,4-dione . The synthetic route involves the formation of a thiazole ring fused to the naphthoquinone structure. The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: INO5042 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Isomeric phenol-carboxylic acids.

    Reduction: Reduced forms of the naphthoquinone structure.

    Substitution: Derivatives with different functional groups attached to the naphthoquinone core.

Scientific Research Applications

Mechanism of Action

INO5042 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

INO5042 is unique compared to other similar compounds due to its thiazole fused 1,4-naphthoquinone structure. Similar compounds include:

This compound stands out due to its specific anti-inflammatory activity and the ability to undergo unique oxidative cleavage reactions, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

INO5042 is a synthetic compound classified as a thiazole-fused 1,4-naphthoquinone. This compound has garnered attention due to its unique chemical structure, which includes two carbonyl groups and a bond cleavage site, contributing to its reactivity and biological activity. The exploration of this compound's biological activity has revealed its potential roles in various therapeutic contexts, particularly concerning endothelial dysfunction and antimicrobial properties.

Chemical Structure

  • Type : Thiazole-fused 1,4-naphthoquinone
  • Key Features :
    • Two carbonyl groups
    • Bond cleavage site

Reactivity

The structural characteristics of this compound enhance its oxidative reactivity, making it a subject of interest in organic chemistry and biochemistry.

Cellular Interactions

Research indicates that this compound significantly influences cellular dynamics:

  • Cell Motility : It induces an increase in the motility of endothelial cells, with observed velocities shifting from 3-5 micrometers per second to 7-11 micrometers per second. This enhancement suggests potential implications in vascular biology and wound healing processes.

Antimicrobial Potential

Due to its structural similarities with other bioactive naphthoquinones, this compound has been suggested to possess antimicrobial properties. Further investigations are required to confirm these effects and identify specific microbial targets.

Mechanistic Insights

The mechanism by which this compound enhances cell motility likely involves interactions with signaling pathways related to cell adhesion and migration. Understanding these molecular targets is crucial for elucidating the compound's full therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
1,4-NaphthoquinoneNaphthoquinoneBasic structure; serves as a precursor
MenadioneVitamin K3Antimicrobial properties; involved in redox reactions
PlumbaginNaphthoquinone derivativeNotable for anticancer properties
JugloneNatural naphthoquinoneExhibits antifungal activity

This compound is distinguished from these compounds by its specific thiazole fusion, enhancing its oxidative reactivity and biological activity.

Case Study on Endothelial Function

A relevant case study examined the effects of this compound on endothelial cells in vitro. The study demonstrated that treatment with this compound resulted in:

  • Increased proliferation rates
  • Enhanced migration capabilities
    These findings suggest that this compound may be beneficial in therapeutic strategies aimed at improving endothelial function during vascular repair processes.

Research Findings on Oxidative Reactions

Recent studies have highlighted the role of this compound in catalyzing oxidative reactions. These reactions are critical for various metabolic pathways and may contribute to the compound's biological activity. The use of whole-cell biocatalysts, such as Streptomyces species, has been explored to optimize these oxidative processes .

Future Directions

The promising biological activities of this compound warrant further investigation into its potential applications in drug development. Future research should focus on:

  • Elucidating the specific molecular mechanisms underlying its effects on cell motility.
  • Conducting clinical trials to assess its efficacy and safety in humans.
  • Exploring its potential as an antimicrobial agent against various pathogens.

Properties

IUPAC Name

2-(furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKZUTFFMNSTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.